Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP
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Description
Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP is a useful research compound. Its molecular formula is C32H48N2O23 and its molecular weight is 828.7 g/mol. The purity is usually 95%.
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Mechanism of Action
- Specifically, β4GalT1 transfers galactose (Gal) from UDP-galactose to the N-acetylglucosamine (β-GlcNAc) moiety present in the nonreducing end of acceptor glycan molecules. This process results in the synthesis of the disaccharide moiety LacNAc (Galβ1-4Glc), which has a β1-4-glycosidic linkage .
- This glycosylation process is essential for the modification of glycoproteins and glycolipids, impacting their function, stability, and recognition by other molecules .
- During lactation, β4GalT1 interacts with α-lactalbumin, forming a lactose synthase (LS) complex. This complex catalyzes the transfer of galactose from UDP-galactose to glucose, synthesizing lactose—the hallmark sugar of mammals .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Properties
IUPAC Name |
N-[(2S,3S,4R,5S,6S)-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)26(55-31-23(45)21(43)18(40)13(6-35)51-31)15(8-37)53-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-30(24(46)22(27)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29-,30+,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJJUCUTPFYZNV-DFCDGZKBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693691 |
Source
|
Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197526-33-3 |
Source
|
Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.